molecular formula C25H23BBrO2P B10769516 MitoB-d15

MitoB-d15

Cat. No.: B10769516
M. Wt: 492.2 g/mol
InChI Key: VDNRROALFUZCBO-CORGUAOTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

MitoB-d15: is a deuterated form of MitoB, a compound designed to target mitochondria and measure hydrogen peroxide levels within the mitochondrial matrix. This compound is used as an internal standard for the quantification of MitoB by gas chromatography or liquid chromatography-mass spectrometry. The compound is particularly useful in assessing changes in hydrogen peroxide within mitochondria in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MitoB-d15 involves the incorporation of deuterium atoms into the MitoB molecule. The process typically starts with the preparation of the triphenylphosphonium cation component, which is then conjugated with an arylboronic moiety. The deuterium atoms are introduced during the synthesis to create the deuterated form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. The final product is often subjected to mass spectrometry to confirm the incorporation of deuterium atoms and the overall molecular structure .

Chemical Reactions Analysis

Types of Reactions: MitoB-d15 primarily undergoes oxidation reactions within the mitochondrial matrix.

Common Reagents and Conditions:

    Reagents: Hydrogen peroxide

    Conditions: The reaction typically occurs within the mitochondrial matrix under physiological conditions.

Major Products Formed: The major product formed from the reaction of this compound with hydrogen peroxide is MitoP, which can be quantified to assess the concentration of hydrogen peroxide within the mitochondria .

Scientific Research Applications

Chemistry: MitoB-d15 is used as a probe in mass spectrometry to measure hydrogen peroxide levels in various chemical systems. Its ability to selectively react with hydrogen peroxide makes it a valuable tool for studying oxidative stress and related chemical processes .

Biology: In biological research, this compound is employed to investigate mitochondrial function and oxidative stress in living organisms. It is particularly useful in studies related to aging, cardiovascular diseases, neurodegeneration, and cancer .

Medicine: this compound has applications in medical research, especially in understanding the role of oxidative stress in various diseases. It helps in identifying potential therapeutic targets and evaluating the efficacy of antioxidant treatments .

Industry: In industrial settings, this compound is used for quality control and monitoring oxidative processes in various manufacturing processes. Its precise quantification capabilities make it an essential tool in ensuring product consistency and safety .

Mechanism of Action

MitoB-d15 exerts its effects by accumulating in the mitochondria due to the presence of the triphenylphosphonium cation component. Once inside the mitochondria, the arylboronic moiety of this compound reacts selectively with hydrogen peroxide to form MitoP. The ratio of MitoP to this compound is then determined using mass spectrometry, providing a measure of the hydrogen peroxide concentration within the mitochondrial matrix .

Comparison with Similar Compounds

    MitoB: The non-deuterated form of MitoB-d15, used for similar applications but without the deuterium atoms.

    MitoP: The phenol product formed from the reaction of MitoB with hydrogen peroxide, used as an exomarker for hydrogen peroxide levels.

    MitoQ: Another mitochondria-targeted compound used to measure and mitigate oxidative stress within the mitochondria.

Uniqueness of MitoB-d15: MitoB-d15 is unique due to its deuterated form, which provides enhanced stability and allows for more precise quantification using mass spectrometry. The incorporation of deuterium atoms reduces the background noise in mass spectrometry, leading to more accurate measurements of hydrogen peroxide levels .

Properties

Molecular Formula

C25H23BBrO2P

Molecular Weight

492.2 g/mol

IUPAC Name

(3-boronophenyl)methyl-tris(2,3,4,5,6-pentadeuteriophenyl)phosphanium;bromide

InChI

InChI=1S/C25H23BO2P.BrH/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27-28H,20H2;1H/q+1;/p-1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,13D,14D,15D,16D,17D,18D;

InChI Key

VDNRROALFUZCBO-CORGUAOTSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[P+](CC2=CC=CC(=C2)B(O)O)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H].[Br-]

Canonical SMILES

B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O.[Br-]

Origin of Product

United States

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